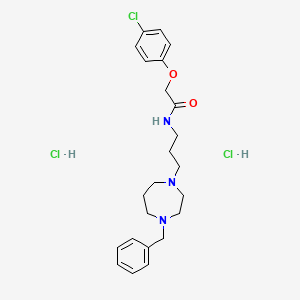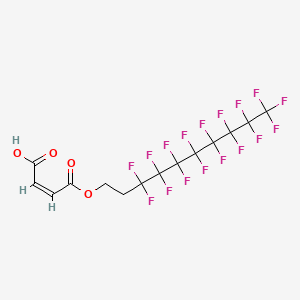
Einecs 306-074-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 306-074-3, also known as 4-(1,1,3,3-tetramethylbutyl)phenol, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is widely used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1,3,3-tetramethylbutyl)phenol typically involves the alkylation of phenol with 1,1,3,3-tetramethylbutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In industrial settings, the production of 4-(1,1,3,3-tetramethylbutyl)phenol is scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of phenol and minimize the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1,1,3,3-tetramethylbutyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the phenol group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted phenols, quinones, and hydroxylated derivatives.
Wissenschaftliche Forschungsanwendungen
4-(1,1,3,3-tetramethylbutyl)phenol has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Research is ongoing to explore its potential therapeutic applications and toxicological effects.
Industry: It is used in the production of surfactants, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(1,1,3,3-tetramethylbutyl)phenol involves its interaction with various molecular targets and pathways. It is known to bind to estrogen receptors, thereby disrupting normal hormonal signaling pathways. This interaction can lead to various biological effects, including endocrine disruption and potential toxicological impacts.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nonylphenol: Another alkylphenol with similar industrial applications but different alkyl chain length.
Octylphenol: Similar structure but with an octyl group instead of a tetramethylbutyl group.
Uniqueness
4-(1,1,3,3-tetramethylbutyl)phenol is unique due to its specific alkyl group, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific industrial applications where other alkylphenols may not be as effective.
Eigenschaften
CAS-Nummer |
95892-15-2 |
|---|---|
Molekularformel |
C25H45NO3S |
Molekulargewicht |
439.7 g/mol |
IUPAC-Name |
N-methylcyclohexanamine;2-(2,3,5,7-tetramethyloctan-2-yl)benzenesulfonic acid |
InChI |
InChI=1S/C18H30O3S.C7H15N/c1-13(2)11-14(3)12-15(4)18(5,6)16-9-7-8-10-17(16)22(19,20)21;1-8-7-5-3-2-4-6-7/h7-10,13-15H,11-12H2,1-6H3,(H,19,20,21);7-8H,2-6H2,1H3 |
InChI-Schlüssel |
OHBHSUZBANOLGI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C)CC(C)C(C)(C)C1=CC=CC=C1S(=O)(=O)O.CNC1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


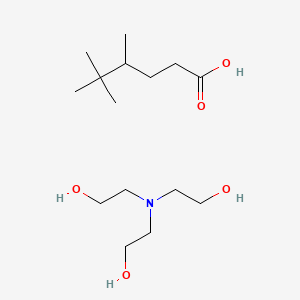
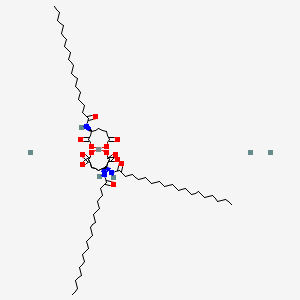
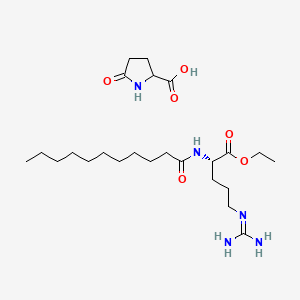
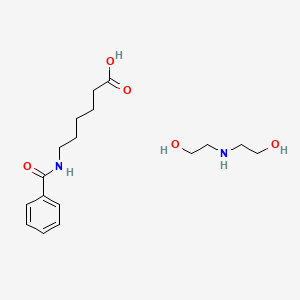
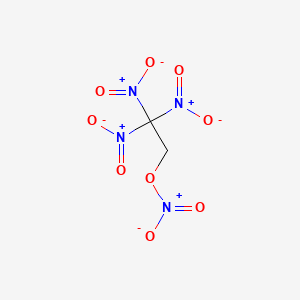
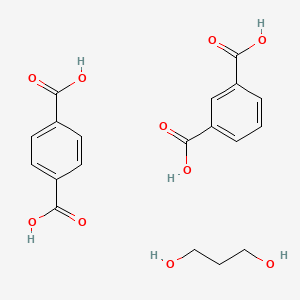
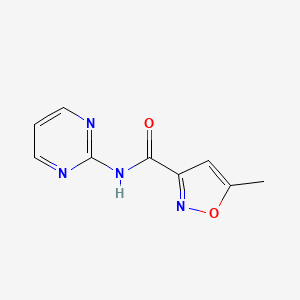
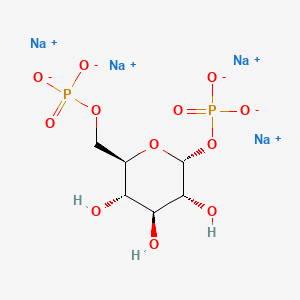
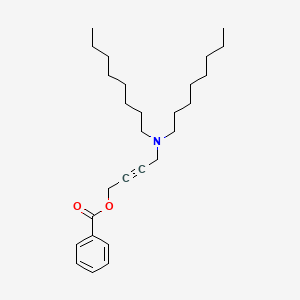

![zinc;2-[2-[2-(2-azanidylethylamino)ethylamino]ethylamino]ethylazanide;furan-2,5-dione](/img/structure/B12694641.png)
